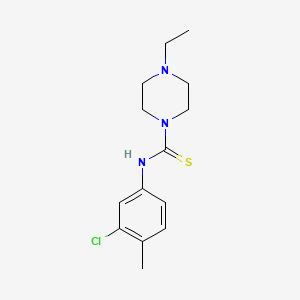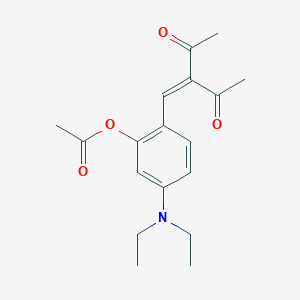
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide, also known as CMTM, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CMTM has shown promise in treating a variety of conditions, including cancer, inflammation, and neurological disorders. In
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been extensively studied for its potential as a therapeutic agent. It has shown promise in treating cancer by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth. This compound has also been studied for its anti-inflammatory properties, which may make it useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This may contribute to its anti-tumor effects. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for a variety of conditions.
Conclusion:
In conclusion, this compound is a promising compound with potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with ethyl piperazine-1-carbodithioate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c1-3-17-6-8-18(9-7-17)14(19)16-12-5-4-11(2)13(15)10-12/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODDEASPOPINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B5807052.png)
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)

![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)



![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)